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molecular formula C13H10ClF3N2 B8626765 2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine CAS No. 226905-70-0

2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine

Cat. No. B8626765
M. Wt: 286.68 g/mol
InChI Key: JJXBAYDNEICIIX-UHFFFAOYSA-N
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Patent
US06525001B1

Procedure details

To a suspension of zinc dust (2.5 g, 38 mmol) stirred in 25 mL of tetrahydrofuran were added 2 drops of 1,2-dibromoethane and the mixture was heated to reflux. The suspension was then cooled and 2 drops of trimethylsilyl chloride were added followed by portionwise addition of 3-(trifluoromethyl)benzyl bromide (6.0 g, 25 mmol) with heating. When the reaction temperature reached 55° C., a strong exotherm occurred and the reaction mixture was allowed to heat at reflux. The cooled reaction solution was decanted into a solution of 2,4dichloro-5-methylpyrimidine (3.3 g, 20 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.44 g, 0.63 mmol) stirring in 15 mL of tetrahydrofuran. Upon heating, the reaction mixture exothermed strongly again at 55° C. and was then heated to reflux. The reaction mixture was allowed to cool and partitioned between diethyl ether and water. The organic layer was separated, washed with 1 N aqueous hydrochloric acid and brine, dried over magnesium chloride and concentrated under reduced pressure to give a crude oil. Purification by flash chromatography on silica gel (15 to 25% ethyl acetate in hexane) yielded 2.4 g of the title compound of Step A as an oil. 1H NMR (CDCl3): δ8.35 (s, 1H), 7.60-7.35 (m, 4H), 4.15 (s, 2H), 2.25 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Br.[Cl:13][C:14]1[N:19]=[C:18](Cl)[C:17]([CH3:21])=[CH:16][N:15]=1>O1CCCC1.BrCCBr.C[Si](Cl)(C)C.[Zn].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:13][C:14]1[N:19]=[C:18]([CH2:6][C:5]2[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:12])([F:11])[F:1])[CH:4]=2)[C:17]([CH3:21])=[CH:16][N:15]=1 |^1:39,58|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C=1C=C(CBr)C=CC1)(F)F
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C
Name
Quantity
0.44 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[Si](C)(C)Cl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then cooled
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
reached 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
to heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
Upon heating
CUSTOM
Type
CUSTOM
Details
exothermed strongly again at 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 1 N aqueous hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (15 to 25% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)CC1=CC(=CC=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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